1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine is a chemical compound with the molecular formula C14H15N5 and a molecular weight of 253.31 g/mol . This compound is characterized by the presence of a pyrazole ring and an isoindole ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of 1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine involves several steps. One common synthetic route includes the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with 1H-isoindole-3-amine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the imino linkage. Industrial production methods may involve bulk synthesis techniques and the use of automated reactors to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine can be compared with other similar compounds, such as:
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-indole-3-amine: This compound has a similar structure but with an indole ring instead of an isoindole ring.
1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-benzimidazole-3-amine: This compound features a benzimidazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical reactivity and biological activity .
Properties
IUPAC Name |
(3Z)-3-(2-propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9(2)19-12(7-8-16-19)17-14-11-6-4-3-5-10(11)13(15)18-14/h3-9H,1-2H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTXPQQBUQOAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)N=C2C3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)/N=C\2/C3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.